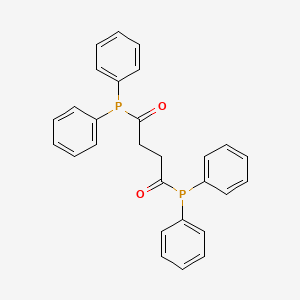
N,N,N-Triethyl-3-methylanilinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sec-Butyl-sydnon is a mesoionic compound belonging to the sydnone class, characterized by a 1,2,3-oxadiazolium-5-olate structure. These compounds are known for their unique electronic properties, which make them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-sec-Butyl-sydnon typically involves the reaction of primary amines with nitrous acid to form the corresponding diazonium salts, which are then cyclized to form the sydnone ring. The specific conditions for the synthesis of 3-sec-Butyl-sydnon include:
Starting Materials: Primary amines, nitrous acid.
Reaction Conditions: Acidic medium, controlled temperature.
Cyclization: Formation of the sydnone ring through intramolecular cyclization.
Industrial Production Methods: Industrial production of 3-sec-Butyl-sydnon follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to obtain high-purity 3-sec-Butyl-sydnon.
Chemical Reactions Analysis
Types of Reactions: 3-sec-Butyl-sydnon undergoes various chemical reactions, including:
Oxidation: Conversion to oxadiazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation Products: Oxadiazole derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted sydnone derivatives.
Scientific Research Applications
3-sec-Butyl-sydnon has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile synthon in heterocyclic synthesis and cycloaddition reactions.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-sec-Butyl-sydnon involves its mesoionic nature, which allows it to participate in various chemical reactions. The compound’s electronic structure enables it to act as both an electrophile and a nucleophile, facilitating diverse chemical transformations. The molecular targets and pathways involved include:
Electrophilic Attack: On nucleophilic sites in biological molecules.
Nucleophilic Attack: On electrophilic centers in chemical reactions.
Comparison with Similar Compounds
3-sec-Butyl-sydnon can be compared with other sydnone derivatives and mesoionic compounds:
Similar Compounds: 3-Phenyl-sydnon, 3-Methyl-sydnon, and other 1,2,3-oxadiazolium-5-olate derivatives.
Uniqueness: 3-sec-Butyl-sydnon’s unique electronic properties and reactivity make it distinct from other sydnone derivatives, offering specific advantages in synthetic and biological applications.
Properties
CAS No. |
3441-56-3 |
|---|---|
Molecular Formula |
C13H22IN |
Molecular Weight |
319.22 g/mol |
IUPAC Name |
triethyl-(3-methylphenyl)azanium;iodide |
InChI |
InChI=1S/C13H22N.HI/c1-5-14(6-2,7-3)13-10-8-9-12(4)11-13;/h8-11H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KQKFNKOWSRVGJE-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=CC(=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
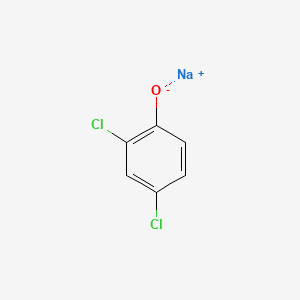
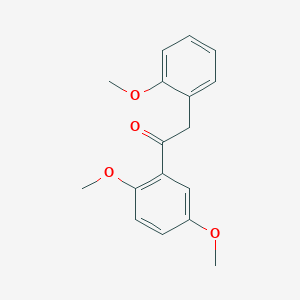
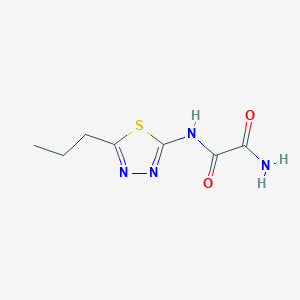
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
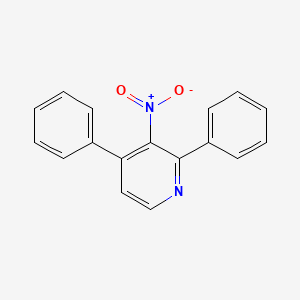
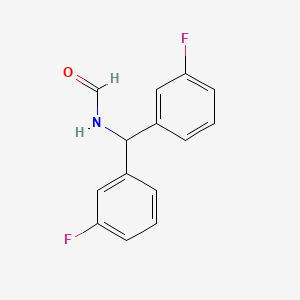

![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
